![molecular formula C15H26N4O2S B2465170 2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034260-54-1](/img/structure/B2465170.png)
2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other complex organic molecules . For instance, the synthesis of a related compound, 1-(四氢-2H-吡喃-4-基)乙酮, involves the reaction of N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 with four hydrofuran in a dry reaction flask .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydro-2H-thiopyran group, for instance, is a six-membered ring containing five carbon atoms and one sulfur atom . The imidazolidine group is a five-membered ring containing three carbon atoms and two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbonyl group in the compound can react with Wittig reagents to produce various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Future Directions
properties
IUPAC Name |
2-oxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c20-14-16-5-8-19(14)15(21)17-11-12-1-6-18(7-2-12)13-3-9-22-10-4-13/h12-13H,1-11H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGAXITZJGMKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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